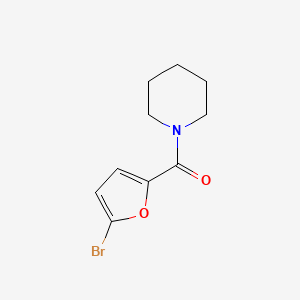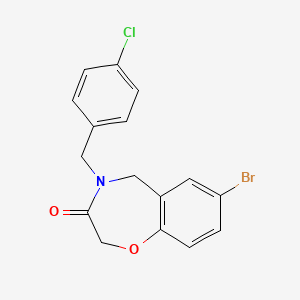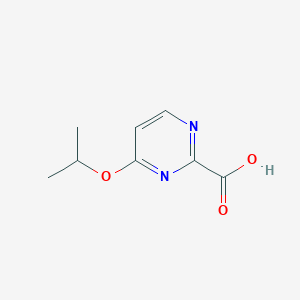
2-Pyridinamine,3,5-dichloro-n-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine,3,5-dichloro-n-(phenylmethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCPM and is a derivative of pyridine. DCPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.7 g/mol.
Wirkmechanismus
The mechanism of action of DCPM is not fully understood. However, it is believed that DCPM inhibits the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. DCPM has also been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCPM inhibits the growth of cancer cells by inducing apoptosis and interfering with the cell cycle. DCPM has also been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DCPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DCPM is also soluble in organic solvents, which makes it easy to work with in the lab. However, DCPM has some limitations for lab experiments. It is a toxic compound that can be hazardous if not handled properly. DCPM is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DCPM. One potential direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of DCPM and testing its efficacy in vivo. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies could focus on understanding the mechanism of action of DCPM and testing its efficacy in animal models. Finally, future research could focus on exploring the potential use of DCPM as a building block for the synthesis of novel materials. Studies could focus on synthesizing new materials with different properties and testing their potential applications.
Synthesemethoden
DCPM can be synthesized through various methods, including the reaction of 3,5-dichloropyridine with phenylmethylamine in the presence of a catalyst. This reaction results in the formation of DCPM as the final product. Other methods include the reaction of 3,5-dichloropyridine with benzylamine or the reaction of 3,5-dichloropyridine with N-benzyl-N-methylamine.
Wissenschaftliche Forschungsanwendungen
DCPM has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DCPM has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. DCPM has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, DCPM has been studied for its potential use as a building block for the synthesis of novel materials. DCPM has been shown to be a versatile building block that can be used to synthesize a variety of materials with different properties.
In catalysis, DCPM has been studied for its potential use as a catalyst in various reactions. DCPM has been shown to be an effective catalyst in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
N-benzyl-3,5-dichloropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUNLAKVNJDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine,3,5-dichloro-n-(phenylmethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)
![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)


![Oxan-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2573416.png)
